(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a dioxino-dioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the formation of the dioxino-dioxepin ring system followed by sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate
- (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-chlorobenzenesulfonate
- (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-nitrobenzenesulfonate
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the 4-methylbenzenesulfonate group. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties .
Properties
CAS No. |
7465-83-0 |
---|---|
Molecular Formula |
C15H20O7S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O7S/c1-10-3-5-12(6-4-10)23(16,17)22-14-11(2)19-9-20-13-7-18-8-21-15(13)14/h3-6,11,13-15H,7-9H2,1-2H3 |
InChI Key |
QUTYBMLORNZFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(COCO2)OCO1)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.